1-(2-Methylcyclopropyl)propane-1-thiol
CAS No.:
Cat. No.: VC17786785
Molecular Formula: C7H14S
Molecular Weight: 130.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14S |
|---|---|
| Molecular Weight | 130.25 g/mol |
| IUPAC Name | 1-(2-methylcyclopropyl)propane-1-thiol |
| Standard InChI | InChI=1S/C7H14S/c1-3-7(8)6-4-5(6)2/h5-8H,3-4H2,1-2H3 |
| Standard InChI Key | UGZYIPYBDGCBQO-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1CC1C)S |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
1-(2-Methylcyclopropyl)propane-1-thiol is systematically named according to IUPAC guidelines as a propane derivative substituted with a thiol (-SH) group at position 1 and a 2-methylcyclopropyl moiety at the same carbon. Its molecular formula is C₇H₁₂S, with a molecular weight of 128.23 g/mol (calculated from atomic weights). The cyclopropane ring introduces significant ring strain, while the thiol group confers nucleophilic reactivity characteristic of sulfur-containing compounds .
Molecular Geometry and Stereoelectronic Features
The molecule’s core consists of a three-membered cyclopropane ring fused to a propane chain. Key structural parameters include:
The cyclopropane’s ring strain (≈27 kcal/mol) and the thiol’s electron-rich sulfur atom create a reactive framework prone to ring-opening reactions and oxidative transformations .
Synthesis and Purification Strategies
Cyclopropane Ring Formation
The 2-methylcyclopropyl group is typically synthesized via Simmons–Smith cyclopropanation, employing diiodomethane and a zinc-copper couple. For this compound, the reaction would target a pre-functionalized alkene precursor attached to the propane-thiol chain. Yield optimization requires strict anhydrous conditions and temperatures between 0–25°C .
Thiol Incorporation
Thiol groups are introduced through nucleophilic substitution or thiol-ene “click” chemistry. A plausible synthetic route involves:
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Alkylation of propane-1-thiol with a 2-methylcyclopropyl halide.
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Purification via column chromatography (silica gel, hexane/ethyl acetate eluent).
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Characterization by ¹H NMR (δ 1.1–1.3 ppm for cyclopropane CH₂, δ 1.6 ppm for SCH₂) .
Physicochemical Properties
Thermodynamic Parameters
Predicted properties, based on analogous compounds, include:
The relatively high LogP value indicates lipophilicity, suggesting compatibility with organic solvents like dichloromethane or toluene .
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃):
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δ 0.8–1.1 ppm (m, 4H, cyclopropane CH₂)
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δ 1.3–1.5 ppm (m, 2H, CH₂CH₂SH)
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δ 1.7 ppm (s, 3H, cyclopropane-CH₃)
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δ 2.5 ppm (t, 2H, SCH₂)
IR (ATR, cm⁻¹):
Chemical Reactivity and Functionalization
Thiol-Based Reactions
The -SH group undergoes characteristic reactions:
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Oxidation to disulfide: Treatment with H₂O₂ or I₂ yields the dimeric disulfide, a process critical in vulcanization and polymer chemistry .
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Alkylation: Reaction with alkyl halides forms thioethers, enhancing hydrophobicity for applications in surfactant design .
Cyclopropane Ring-Opening
Under acidic or radical conditions, the strained cyclopropane ring opens regioselectively:
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Acid-catalyzed hydrolysis: Produces a branched thiol-containing alkene via protonation and C-C bond cleavage .
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Radical addition: Initiated by AIBN, adds across the ring to form functionalized open-chain products .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The cyclopropane-thiol motif is valuable in drug design for:
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Protease inhibitors: Mimicking peptide transition states via rigid cyclopropane geometry.
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Antioxidants: Thiol groups scavenge reactive oxygen species, as seen in cysteine analogs .
Polymer Chemistry
Incorporating 1-(2-Methylcyclopropyl)propane-1-thiol into polymers confers:
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